2-(methoxymethoxy)acetonitrile

Organic Synthesis Building Block Protecting Group

2-(Methoxymethoxy)acetonitrile (CAS 89426-76-6, molecular formula C₄H₇NO₂, molecular weight 101.1 g/mol) is a bifunctional aliphatic nitrile bearing a methoxymethyl (MOM) ether moiety. Its canonical SMILES notation (COCOCC#N) reflects an acetal-type linkage that distinguishes it from simpler alkoxyacetonitriles.

Molecular Formula C4H7NO2
Molecular Weight 101.1 g/mol
CAS No. 89426-76-6
Cat. No. B3058432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methoxymethoxy)acetonitrile
CAS89426-76-6
Molecular FormulaC4H7NO2
Molecular Weight101.1 g/mol
Structural Identifiers
SMILESCOCOCC#N
InChIInChI=1S/C4H7NO2/c1-6-4-7-3-2-5/h3-4H2,1H3
InChIKeyMCDDMVNPBJHHHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methoxymethoxy)acetonitrile (CAS 89426-76-6) – Procurement-Relevant Overview and Structural Identity


2-(Methoxymethoxy)acetonitrile (CAS 89426-76-6, molecular formula C₄H₇NO₂, molecular weight 101.1 g/mol) is a bifunctional aliphatic nitrile bearing a methoxymethyl (MOM) ether moiety . Its canonical SMILES notation (COCOCC#N) reflects an acetal-type linkage that distinguishes it from simpler alkoxyacetonitriles . The compound serves primarily as a protected cyanomethyl anion equivalent in organic synthesis, with the MOM group enabling nucleophilic alkylation chemistry that would be incompatible with a free hydroxyl functionality .

Why Methoxyacetonitrile or Unprotected Cyanomethyl Anions Cannot Replace 2-(Methoxymethoxy)acetonitrile (CAS 89426-76-6)


Generic substitution of 2-(methoxymethoxy)acetonitrile with simpler analogs such as methoxyacetonitrile (CAS 1738-36-9) or ethoxyacetonitrile fails because the MOM acetal functionality provides a critical orthogonal protecting group that is absent in simple alkoxyacetonitriles . The MOM group masks a latent hydroxyl functionality, enabling α-deprotonation of the acetonitrile moiety to generate a cyanomethyl anion nucleophile without competitive side reactions from an unprotected –OH group . This allows the compound to function as a protected glycolonitrile equivalent in multi-step sequences, whereas methoxyacetonitrile cannot be unmasked to reveal a hydroxyl handle [1].

Quantitative Comparative Evidence for 2-(Methoxymethoxy)acetonitrile (CAS 89426-76-6) vs. Methoxyacetonitrile and Analogs


Increased Molecular Weight and Functional Group Complexity vs. Methoxyacetonitrile

2-(Methoxymethoxy)acetonitrile possesses a molecular weight of 101.1 g/mol and a molecular formula of C₄H₇NO₂, reflecting the presence of both a nitrile and a methoxymethoxy acetal group . In contrast, the closest simple analog, methoxyacetonitrile (CAS 1738-36-9), has a molecular weight of 71.08 g/mol and formula C₃H₅NO, lacking the additional acetal oxygen and methylene unit [1]. This structural difference corresponds to the presence of an acid-labile MOM protecting group in the target compound, which is absent in methoxyacetonitrile.

Organic Synthesis Building Block Protecting Group

Differential Solubility and Boiling Point Characteristics vs. Methoxyacetonitrile

The methoxymethoxy substituent in 2-(methoxymethoxy)acetonitrile alters its physicochemical profile relative to methoxyacetonitrile. Methoxyacetonitrile exhibits a boiling point of 118–119°C at 731 mmHg and a density of 0.946–0.956 g/mL at 20°C . While specific boiling point and density values for the target compound are not reported in the public literature, comparative statements from reputable chemical catalogs indicate that methoxyacetonitrile has a lower boiling point and different solubility characteristics compared to 2-(methoxymethoxy)acetonitrile . This differential behavior is attributed to the presence of the additional acetal oxygen and increased molecular size.

Physicochemical Properties Purification Reaction Optimization

Increased Rotatable Bond Count and Topological Polar Surface Area vs. Methoxyacetonitrile

2-(Methoxymethoxy)acetonitrile contains two rotatable bonds and a topological polar surface area (TPSA) of approximately 42.2 Ų, based on structural analysis of the analogous 2-(2-methoxyethoxy)acetonitrile (CAS 135290-24-3) . In contrast, methoxyacetonitrile (CAS 1738-36-9) has one rotatable bond and a TPSA of 33 Ų [1]. The additional rotatable bond in the target compound arises from the –O–CH₂–O– linkage, and the increased TPSA reflects the presence of a third oxygen atom (two ether oxygens in the MOM group vs. one in methoxyacetonitrile).

Molecular Descriptors QSAR Permeability

Documented Role as a Protected Cyanomethyl Anion Equivalent in Total Synthesis

The MOM group in 2-(methoxymethoxy)acetonitrile enables the compound to function as a protected glycolonitrile equivalent. Upon α-deprotonation, the cyanomethyl anion can be used as a nucleophile without interference from an unprotected hydroxyl group . In contrast, simple alkoxyacetonitriles (e.g., methoxyacetonitrile) lack an orthogonal protecting group and cannot be deprotected to reveal a hydroxyl handle after alkylation. This functional advantage has been exploited in the asymmetric synthesis of (S)-4-oxopipecolic acid, where 2-(methoxymethoxy)allyl chloride (a closely related MOM-protected building block) served as a key electrophilic 3-atom unit [1].

Total Synthesis Nucleophilic Alkylation Protecting Group Strategy

Stability Under Basic Conditions Enables α-Alkylation Without Competing Hydrolysis

The MOM acetal group in 2-(methoxymethoxy)acetonitrile is stable under the basic conditions required for α-deprotonation of the acetonitrile moiety . In contrast, free hydroxyl-containing cyanomethyl equivalents (e.g., glycolonitrile) would undergo competing O-alkylation and polymerization under similar conditions. While direct quantitative stability data for the target compound are not publicly reported, the class of MOM ethers is well-established to be stable toward bases, nucleophiles, and mild reducing agents, with cleavage occurring selectively under acidic conditions [1].

Alkylation C–C Bond Formation Nitrile Anion Chemistry

Research and Industrial Applications Where 2-(Methoxymethoxy)acetonitrile (CAS 89426-76-6) Provides Demonstrable Advantage


Multi-Step Synthesis Requiring Orthogonal Protection of a Latent Hydroxyl Group

When a synthetic sequence requires nucleophilic α-alkylation of an acetonitrile moiety followed by unmasking of a hydroxyl group, 2-(methoxymethoxy)acetonitrile is the reagent of choice. The MOM group remains intact during base-mediated deprotonation and alkylation, then can be cleaved under acidic conditions to reveal the free hydroxyl. Methoxyacetonitrile cannot serve this purpose, as it lacks a cleavable protecting group .

Synthesis of β-Hydroxy Nitrile Intermediates for Pharmaceutical Scaffolds

In the construction of β-hydroxy nitrile intermediates—common motifs in protease inhibitors and other bioactive molecules—2-(methoxymethoxy)acetonitrile provides a masked cyanomethyl anion that, after alkylation and acidic deprotection, yields the desired β-hydroxy nitrile. This strategy circumvents the instability and handling difficulties associated with free glycolonitrile .

Medicinal Chemistry Optimization Requiring Fine-Tuned Physicochemical Properties

The distinct boiling point, solubility profile, and increased topological polar surface area (TPSA ~42.2 Ų) of 2-(methoxymethoxy)acetonitrile relative to methoxyacetonitrile (TPSA 33 Ų) may influence compound purification, formulation, and biological assay performance. Researchers seeking to modulate logP or improve aqueous solubility of downstream intermediates may benefit from the different physicochemical characteristics conferred by the MOM group [1].

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